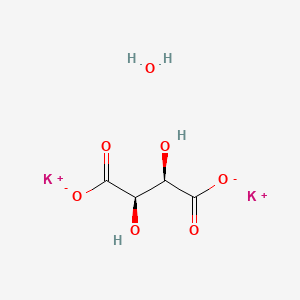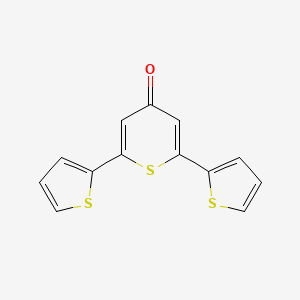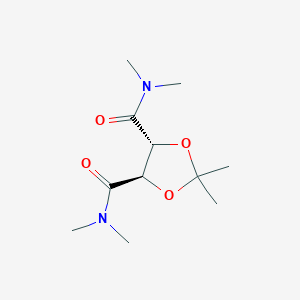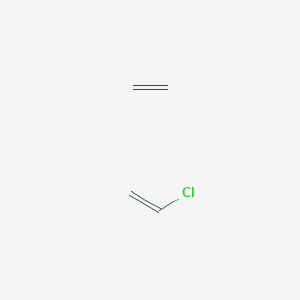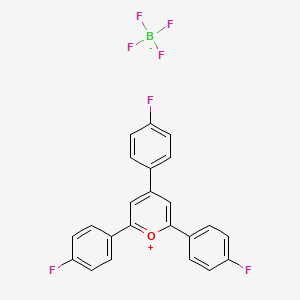
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate
Vue d'ensemble
Description
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is an organofluorine compound . It is a triarylpyrylium salt used as a photosensitizer in photocatalysis and material science . It is also used in the preparation of three N-alkylpyridinium photosensitizers .
Synthesis Analysis
The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can be achieved through a one-step reaction involving acetophenone and chalcone . The reaction is carried out at 100°C for 2 hours under nitrogen protection . After cooling to room temperature, an appropriate amount of ether is added, the precipitate is filtered and washed with ether, and then dried to obtain a yellow crystal .Molecular Structure Analysis
The molecular formula of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is C23H14BF7O . Its molecular weight is 450.1564824 . The InChI string representation of its structure isInChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 . Chemical Reactions Analysis
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . It can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions .Physical And Chemical Properties Analysis
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is an organic intermediate that can be used to prepare cycloaromatic hydrocarbons, which have outstanding optoelectronic properties and are becoming increasingly important in organic chemical engineering .Applications De Recherche Scientifique
Photocatalysis
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is used as a photosensitizer in photocatalysis . It can be activated by light at a wavelength of 465 nm . This makes it suitable for a variety of photocatalytic reactions, including those involved in the synthesis of complex organic molecules.
Material Science
This compound also finds applications in material science . As a photosensitizer, it can be used in the development of new materials with unique properties, such as light-responsive polymers.
Synthesis of C2-Symmetric Cyclobutane Alkene Dimers
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Radical-Cation Diels-Alder Reactions
This compound can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions . This is a powerful synthetic method that allows for the construction of complex cyclic structures from simple starting materials.
Synthesis of Pyridines
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can be used as a photoredox catalyst in the synthesis of pyridines . Pyridines are important structures in medicinal chemistry and materials science.
Synthesis of Dibenzofuran Derivatives
This compound can also be used in the visible-light-promoted synthesis of dibenzofuran derivatives . Dibenzofurans are key structures in a variety of natural products and pharmaceuticals.
Mécanisme D'action
Target of Action
It is known to be used as a photosensitizer in photocatalysis and material science .
Mode of Action
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate acts as a photoredox catalyst . It is activated by light at a wavelength of 465 nm . Upon activation, it can initiate a variety of photochemical reactions, including the [2 + 2 + 2] cyclization of aromatic alkynes with nitriles .
Biochemical Pathways
The compound is involved in the photo-induced electron transfer (PET) process . This process is crucial in photocatalysis, where it initiates radical-cation Diels-Alder reactions .
Result of Action
The compound’s action results in the formation of new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization . It can also catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers .
Action Environment
The action of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is influenced by light, specifically at a wavelength of 465 nm .
Safety and Hazards
Orientations Futures
The future directions of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate research could involve its use in the functionalization of heterocyclic amines, activating them for nucleophilic substitution . As demonstrated by the Cornella lab, the intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds, making 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate a valuable reagent for late-stage functionalization .
Propriétés
IUPAC Name |
2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADIBPDZCOIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate | |
CAS RN |
62497-19-2 | |
| Record name | 62497-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




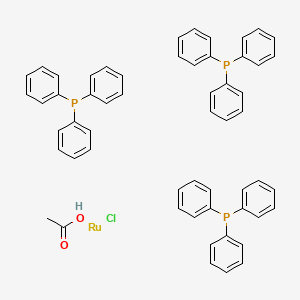


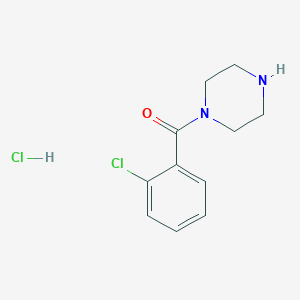
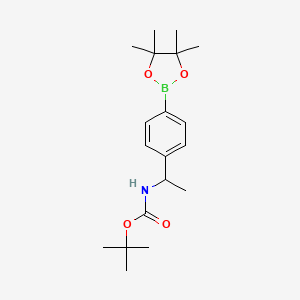
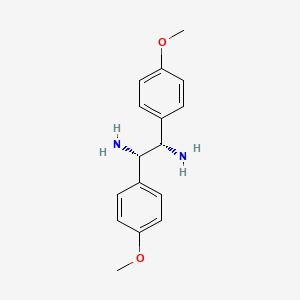
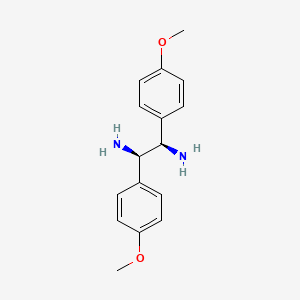
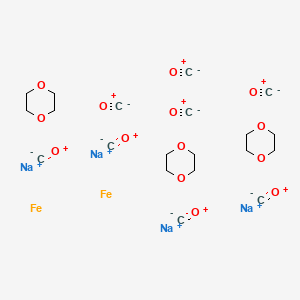
![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)
